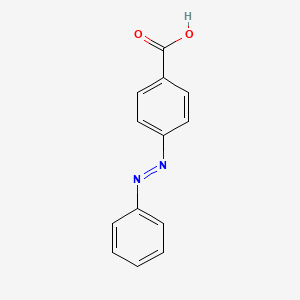

4-Phenylazobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPTZWQFHBVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061784 | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-93-2, 37790-20-8 | |

| Record name | 4-(2-Phenyldiazenyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037790208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7WT6MJ3SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenylazobenzoic Acid: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of 4-Phenylazobenzoic acid, a photochromic molecule of significant interest in materials science and drug development. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Photoswitchable Molecule

This compound (PABA), also known as azobenzene-4-carboxylic acid, belongs to the azobenzene family of compounds, which are renowned for their ability to undergo reversible trans-cis isomerization upon light irradiation.[1] This photo-isomerizable property makes it a valuable component in the development of photoswitchable materials, liquid crystals, and molecular devices.[1][] The presence of a carboxylic acid functional group provides a versatile handle for further chemical modifications and integration into larger molecular systems.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. These properties dictate its behavior in different environments and its suitability for various experimental designs.

Core Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [][3][4][5][6][7] |

| Molecular Weight | 226.23 g/mol | [][3][4][6] |

| CAS Number | 1562-93-2 | [][3][4][5][6][7][8] |

| Melting Point | 247-250 °C | [8] |

| Boiling Point | 418.1 °C at 760 mmHg | [] |

| Density | 1.19 g/cm³ | [] |

| Appearance | Crystalline powder | [] |

| IUPAC Name | 4-(phenyldiazenyl)benzoic acid | [3] |

| Synonyms | p-Phenylazobenzoic acid, 4-Carboxyazobenzene, Azobenzene-4-carboxylic acid | [3][4][5][6][7][9] |

Spectroscopic and Crystallographic Insights

Spectroscopic data is fundamental to confirming the identity and purity of this compound, while crystallographic data reveals its solid-state structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data is available for structural confirmation.[10][11]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[4][10][12][13]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[4][5][7][10]

-

Crystal Structure: Crystallographic data, including the Hermann-Mauguin space group symbol (P 1 21/c 1), has been reported, offering insights into the molecular packing in the solid state.[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a two-step process.[1] This protocol is suitable for a standard organic chemistry laboratory. An alternative single-step synthesis has also been reported.[8][14]

Two-Step Synthesis Pathway

This method involves the initial formation of 4-methylazobenzene followed by oxidation.

Caption: Single-step synthesis of this compound.

This method offers a more streamlined process, directly coupling the two aromatic rings with the desired functional groups.

Key Applications in Scientific Research

The unique photoresponsive nature of this compound has led to its investigation in a variety of advanced applications.

Photoswitchable Materials and Molecular Devices

The reversible trans-cis isomerization of the azobenzene core upon light exposure is the cornerstone of its application in "smart" materials. [1]This property allows for the development of:

-

Photoswitches: Molecules that can be reversibly toggled between two states with light, enabling applications in molecular electronics and data storage. []* Photoresponsive Polymers and Gels: Incorporation of this compound into polymer chains can induce macroscopic changes in material properties, such as shape or solubility, in response to light.

Surface Modification and Interfacial Studies

The carboxylic acid group allows for the anchoring of this compound onto various surfaces, including metal oxides like TiO₂ and ZnO. [8][14]This has been explored for:

-

Controlling Surface Wettability: The photoisomerization can alter the surface energy, leading to a switchable wettability of the material.

-

Studying Photoisomerization on Surfaces: Techniques like scanning tunneling microscopy have been used to observe the photoswitching of individual molecules on surfaces like Au(111). []

Biological and Medicinal Chemistry

Derivatives of this compound have found applications in the biological realm:

-

Photocontrol of Biological Systems: The ability to change shape with light has been harnessed to photochemically induce changes in the secondary structure of DNA. []* Fluorescence Resonance Energy Transfer (FRET) Probes: The succinimidyl ester of a derivative, 4-((4-(dimethylamino)phenyl)azo)benzoic acid, is used as a quencher in FRET-based assays for studying enzymatic activity. [15][16]

Other Applications

-

Photochromic Precursors: It can be used in the preparation of novel photochromic ZrO₂ precursor solutions for creating functional thin films. [8]* Supramolecular Chemistry: It participates in host-guest interactions, for example, with α-cyclodextrin, leading to the formation of multi-stimuli-responsive supramolecular systems. [][8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][17]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [17]All manipulations should be performed in a well-ventilated fume hood. [17]* First Aid Measures:

Conclusion

This compound is a versatile and powerful molecule for researchers at the forefront of materials science, nanotechnology, and biotechnology. Its robust photochromic properties, combined with the synthetic accessibility of its carboxylic acid functionality, provide a vast playground for designing innovative and functional molecular systems. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower scientists and developers to harness the full potential of this remarkable compound.

References

-

Synthesis of 4-(Phenylazo)benzoic Acid: Application Notes and Protocols - Benchchem. 1

-

This compound | 1562-93-2 - Benchchem. 14

-

This compound | C13H10N2O2 | CID 15276 - PubChem - NIH.

-

4-(PHENYLAZO)BENZOIC ACID | 1562-93-2 - ChemicalBook.

-

Chemical Safety Data Sheet MSDS / SDS - 4-(PHENYLAZO)BENZOIC ACID - ChemicalBook.

-

Chemical Properties of Benzoic acid, 4-(phenylazo)- (CAS 1562-93-2) - Cheméo.

-

Benzoic acid, 4-(phenylazo)-, (E)- Safety Data Sheets - Echemi.

-

4-(Phenylazo)benzoic acid 98 1562-93-2.

-

CAS 1562-93-2 4-(Phenylazo)benzoic acid - BOC Sciences.

-

4-(Phenylazo)benzoic acid 98 1562-93-2 - Sigma-Aldrich.

-

4-(Phenylazo)benzoic acid 98 1562-93-2 - Sigma-Aldrich.

-

4-(Phenylazo)benzoic acid - SpectraBase.

-

4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum - ChemicalBook.

-

Benzoic acid, 4-(phenylazo)- - the NIST WebBook.

-

Benzoic acid, 4-(phenylazo)- - the NIST WebBook.

-

Benzoic acid, 4-(phenylazo)- - the NIST WebBook.

-

4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 - ChemicalBook.

-

Benzoic acid, 4-(phenylazo)- - the NIST WebBook.

-

This compound - Hazardous Agents - Haz-Map.

-

Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions - MDPI.

-

4-(Phenylazo)benzoic Acid 1562-93-2 | 東京化成工業株式会社 - TCI Chemicals.

-

Benzoic acid, 4-(phenylazo)- - Cheméo.

-

4-(Phenylazo)benzoic Acid 1562-93-2 | Tokyo Chemical Industry Co., Ltd.(APAC).

-

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester | CAS 146998-31-4.

-

Benzoic acid, 4-(phenylazo)- - the NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C13H10N2O2 | CID 15276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 5. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 8. 4-(PHENYLAZO)BENZOIC ACID | 1562-93-2 [chemicalbook.com]

- 9. Benzoic acid, 4-(phenylazo)- (CAS 1562-93-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR [m.chemicalbook.com]

- 12. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 13. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]

- 16. scbt.com [scbt.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Phenylazobenzoic Acid: Properties, Synthesis, and Applications in Advanced Research

This guide provides a comprehensive technical overview of 4-Phenylazobenzoic acid, a cornerstone photoswitchable molecule. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into its fundamental properties, validated synthesis protocols, and its expanding applications, which are rooted in its unique photoresponsive behavior. We will explore the causality behind its utility in supramolecular chemistry, advanced materials, and as a tool for spatiotemporal control in biological systems.

Core Chemical Identity and Physicochemical Properties

This compound, also known as azobenzene-4-carboxylic acid, is an organic compound that belongs to the azobenzene family. Its structure is characterized by two phenyl rings connected by a diazene (N=N) double bond, with a carboxylic acid group substituted at the para position of one of the rings. This seemingly simple structure belies a rich photochemistry that is central to its scientific importance. The carboxylic acid moiety is a critical functional handle, enabling its integration into larger molecular systems through covalent or non-covalent interactions.

Below is a summary of its key identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 1562-93-2 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [2] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| IUPAC Name | 4-(phenyldiazenyl)benzoic acid | [3] |

| Synonyms | p-Phenylazobenzoic acid, 4-Carboxyazobenzene, Azoic acid | [2] |

| Appearance | Yellow-orange to brown crystalline powder | [4] |

| Melting Point | 247-250 °C (lit.) | [4] |

| Purity | Typically ≥98% | [2] |

The Power of Light: Photoisomerization Mechanism

The defining characteristic of this compound is its ability to undergo reversible photoisomerization. The molecule exists in two isomeric forms: the thermodynamically stable trans isomer and the metastable cis isomer.

-

trans-to-cis Isomerization: Upon irradiation with ultraviolet (UV) light (typically around 365 nm), the planar trans isomer converts to the non-planar, bent cis form.

-

cis-to-trans Isomerization: The molecule can revert to its stable trans state either by irradiation with visible light (typically > 420 nm) or through thermal relaxation in the dark.

This reversible switching induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making it a highly effective molecular switch.[5][] This process is the fundamental mechanism behind its diverse applications.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals in the aromatic region (typically 7.5-8.2 ppm) corresponding to the protons on the two phenyl rings. [7]The proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift.

-

Infrared (IR) Spectroscopy: Key peaks include a strong carbonyl (C=O) stretch from the carboxylic acid (around 1680-1710 cm⁻¹), a broad O-H stretch (around 2500-3300 cm⁻¹), and C=C stretches from the aromatic rings (around 1400-1600 cm⁻¹). The N=N stretch is often weak and can be observed around 1400-1450 cm⁻¹. [8]* UV-Visible Spectroscopy: The trans isomer exhibits a strong π-π* transition band around 320-350 nm and a weaker n-π* transition band around 440 nm. Upon isomerization to the cis form, the intensity of the π-π* band decreases while the n-π* band intensity increases. [9]* Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (226.23 g/mol ). [3][10]

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several advanced research areas.

Photoswitchable Materials and Molecular Devices

The ability to reversibly alter the geometry of this compound with light is exploited to create "smart" materials. When incorporated into polymers, liquid crystals, or self-assembled monolayers, it allows for the photomodulation of bulk material properties such as shape, solubility, and surface wettability. [1][5]This has potential applications in data storage, soft robotics, and microfluidics.

Supramolecular Chemistry and Self-Assembly

The carboxylic acid group is an excellent hydrogen bond donor and acceptor. This allows this compound to form well-defined supramolecular structures, such as dimers or extended chains. [1]This property is fundamental to its use in creating light-responsive liquid crystals and gels.

Drug Development and Chemical Biology

While not a therapeutic agent itself, this compound serves as a critical component in "photopharmacology." By tethering it to a biologically active molecule (e.g., an enzyme inhibitor or a ligand), the activity of that molecule can be turned on or off with light. [1]For example, a drug could be designed to be inactive in its trans form and become active only in its cis form, allowing for targeted drug release at a specific site in the body upon light irradiation, thereby minimizing off-target side effects. []It has also been used in developing systems for the photocontrol of cell adhesion, which is vital for studying cell-cell interactions. [7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a laboratory coat, and chemical-resistant gloves. [11]* Handling: Avoid creating dust. Do not breathe dust, vapors, or mist. Avoid contact with skin and eyes. [11][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. [12]Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a molecular tool that grants researchers precise control over molecular systems using light as an external trigger. Its robust synthesis, well-understood photoisomerization, and the versatility of its carboxylic acid handle have established it as an invaluable building block in materials science, supramolecular chemistry, and the development of next-generation stimuli-responsive therapeutics. A thorough understanding of its core properties and mechanisms is key to unlocking its full potential in innovative applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15276, this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Phenylazo)benzoic acid. Retrieved from [Link]

-

Mondal, P., et al. (2023). Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111). ChemPhysChem, 24(17), e202300160. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(phenylazo)- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Akiyama, Y., et al. (2022). Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. International Journal of Molecular Sciences, 23(22), 14277. Retrieved from [Link]

-

Mondal, P., et al. (2023). Light‐induced Photoswitching of 4‐(Phenylazo)benzoic Acid on Au(111). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). General view of 4-(phenylazo)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 4-(phenylazo)benzoic acid (azobenzene carbonic acid), a derivative.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C13H10N2O2 | CID 15276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(PHENYLAZO)BENZOIC ACID | 1562-93-2 [chemicalbook.com]

- 5. Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions [mdpi.com]

- 8. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

The Core Mechanism of Azobenzene Photoisomerization: A Guide to a Prototypical Molecular Switch

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azobenzene and its derivatives are quintessential molecular switches, capable of undergoing reversible geometric changes upon light irradiation. This E/Z (or trans/cis) isomerization forms the basis of their widespread application in fields ranging from materials science to photopharmacology.[1][2] The ability to precisely control biological activity with high spatiotemporal resolution has made azobenzene a privileged scaffold in the design of photoresponsive drugs and delivery systems.[3][4][5] This guide provides an in-depth examination of the fundamental mechanisms governing azobenzene photoisomerization, explores the influence of chemical modifications, details the key experimental and computational methodologies for their study, and discusses the implications for the rational design of next-generation photoswitchable therapeutics.

Introduction: The Azobenzene Photoswitch

Azobenzene is a photochromic molecule that exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.[1] The trans form is nearly planar, while the cis form is non-planar, resulting in a significant change in the molecule's geometry and dipole moment upon isomerization.[6] This transformation can be triggered by light and, in many cases, reversed either thermally or with a different wavelength of light.[7]

-

trans → cis Isomerization: Typically induced by ultraviolet (UV) light (around 320-360 nm), which excites the molecule to the S₂ (π-π*) state.[8][9]

-

cis → trans Isomerization: Can be driven by visible light (around 440 nm), corresponding to the S₁ (n-π*) transition, or it can occur spontaneously via thermal relaxation in the dark.[8][9]

The significant structural rearrangement between the two isomers is the key to their function, allowing them to act as light-controlled "switches" to modulate the properties of materials or the activity of bioactive molecules.[4]

The Mechanistic Dichotomy: Rotation vs. Inversion

The precise pathway by which isomerization occurs after photoexcitation has been a subject of extensive research and debate.[10] Two primary mechanisms have been identified as viable: rotation and inversion.[1][8]

The Rotation Pathway

This mechanism involves the twisting of the CNNC dihedral angle, temporarily disrupting the N=N double bond.[1][11] Following excitation, the molecule moves along the excited-state potential energy surface to a region where the surfaces of the excited (S₁) and ground (S₀) states come very close together, known as a conical intersection (CI). This CI provides an efficient, non-radiative pathway for the molecule to return to the ground state, relaxing into either the cis or trans configuration.[11][12] Theoretical studies suggest that after excitation to the S₁ (n→π*) state, the rotation mechanism is the dominant pathway as it presents a barrierless route to the conical intersection.[11]

The Inversion Pathway

The inversion pathway proceeds through a planar or semi-linear transition state, involving the in-plane bending of one of the C-N=N bond angles.[10][11] This mechanism is generally considered to be favored for the thermal cis-to-trans isomerization in the ground state.[1][11] Some hypotheses, notably Rau's hypothesis, suggested that inversion was the primary mechanism for photoisomerization upon S₁ excitation, while rotation dominated after S₂ excitation.[13] However, more recent evidence points to a more nuanced picture where the operative mechanism depends on the specific electronic state and molecular structure.[11][14]

The diagram below illustrates these two competing mechanistic pathways from the excited state.

The Role of S₁ (n-π) vs. S₂ (π-π) Excitation**

An interesting and heavily studied aspect of azobenzene photochemistry is the difference in the trans-to-cis quantum yield (Φ) depending on the excitation wavelength.[11]

-

S₁ (n-π) Excitation (~440 nm):* This is a formally forbidden, weak transition that leads to a higher isomerization quantum yield (Φ ≈ 0.25).[11][13]

-

S₂ (π-π) Excitation (~320 nm):* This is a strongly allowed transition that, paradoxically, results in a lower quantum yield (Φ ≈ 0.1-0.2).[8][11]

The prevailing explanation is that upon S₂ excitation, the molecule undergoes an extremely rapid internal conversion (on a femtosecond timescale) to the S₁ state.[9][15] However, the molecule reaches the S₁ potential energy surface with significant excess vibrational energy. This "hot" S₁ state may access different or less efficient relaxation pathways back to the ground state compared to the "cold" S₁ state reached by direct, lower-energy excitation.[2][13] This difference in relaxation dynamics from the S₁ state is believed to account for the wavelength-dependent quantum yields.[2][14]

The Influence of Derivatives: Engineering the Photoswitch

The photophysical properties of azobenzene can be dramatically altered by adding substituents to the phenyl rings.[6][7][9] This chemical tuning is critical for adapting photoswitches for specific applications, such as shifting absorption wavelengths into the biological transparency window (red or near-infrared light).[5][16]

Push-Pull Systems

Adding an electron-donating group (EDG, e.g., -NH₂, -OCH₃) to one phenyl ring and an electron-withdrawing group (EWG, e.g., -NO₂) to the other creates a "push-pull" azobenzene.[15] This configuration significantly red-shifts the π-π* absorption band into the visible spectrum.[15] This is highly desirable for biological applications to avoid damaging UV light and improve tissue penetration.[17] However, this substitution can also alter the energy landscape of the excited states, potentially favoring different isomerization pathways and affecting the thermal stability of the cis isomer.[15][18]

Ortho-Substitution

Substituting groups at the positions ortho to the azo linkage can introduce steric hindrance that destabilizes the planar trans isomer and stabilizes the non-planar cis isomer. This strategy is often used to dramatically increase the thermal half-life of the cis state, effectively creating a bistable switch that requires light for both forward and reverse isomerization.[19] For example, ortho-fluoro substitution can lengthen the cis isomer's lifetime by over 400-fold and blue-shift its n-π* transition, allowing for nearly quantitative two-way isomerization with visible light.[19]

The table below summarizes the effects of different substitution patterns on key photophysical properties.

| Azobenzene Type | Substituents (Example) | Typical trans λmax (π-π)* | Thermal Half-life of cis Isomer | Key Feature |

| Unsubstituted | None | ~320 nm | Hours | Benchmark system |

| Push-Pull | 4-amino, 4'-nitro | 450 - 550 nm | Seconds to Minutes | Red-shifted absorption |

| ortho-Substituted | Tetra-ortho-fluoro | ~315 nm | Days to Months | High cis isomer stability |

| Aminoazobenzenes | 4-amino | ~390 nm | Minutes | Faster thermal relaxation |

Methodologies for Studying Photoisomerization

A combination of experimental and computational techniques is required to fully elucidate the complex mechanisms of photoisomerization.

Experimental Protocols

Protocol 1: Steady-State UV-Vis Spectroscopy for PSS Determination This protocol is a self-validating system to determine the photostationary state (PSS), which is the equilibrium mixture of cis and trans isomers under a specific wavelength of light.

Objective: To quantify the ratio of trans to cis isomers at the PSS upon irradiation.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the azobenzene derivative in a suitable solvent (e.g., DMSO, ethanol, or buffer) in a quartz cuvette.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This spectrum represents the pure trans isomer (assuming negligible cis isomer in the dark).

-

Irradiation: Irradiate the sample with a light source at the desired wavelength for trans → cis isomerization (e.g., 365 nm LED). Record spectra at regular intervals (e.g., every 15-30 seconds).

-

Reaching PSS: Continue irradiation until the absorption spectrum no longer changes, indicating that the PSS has been reached. The point where the spectra of the initial and irradiated solutions cross is the isosbestic point, confirming the two-state system.[20]

-

Reverse Isomerization: Irradiate the PSS sample with a longer wavelength (e.g., 450 nm or green light) to drive the cis → trans back-isomerization. Monitor the spectral changes until the original trans spectrum is recovered.

-

Data Analysis: The composition of the PSS can be calculated from the absorbance changes at a wavelength where the two isomers have significantly different extinction coefficients (e.g., the π-π* maximum).

Computational Protocols

Protocol 2: Computational Workflow for Mechanistic Investigation Computational chemistry provides invaluable, atomistic-level insight into the potential energy surfaces that govern the isomerization process.[1]

Objective: To map the potential energy surfaces of the ground and excited states to identify transition states and conical intersections for the rotation and inversion pathways.

Methodology:

-

Ground State Optimization: Optimize the geometries of the trans and cis isomers in the ground electronic state (S₀) using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[1]

-

Frequency Analysis: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).

-

Excited State Calculations: Using the optimized ground-state geometries, perform vertical excitation energy calculations using Time-Dependent DFT (TD-DFT) to simulate the absorption spectrum and identify the S₁ (n-π) and S₂ (π-π) states.[12][21]

-

Potential Energy Surface Scan: Perform relaxed scans along the key reaction coordinates: the CNNC dihedral angle (for rotation) and the NNC bond angle (for inversion) in both the ground (S₀) and first excited (S₁) states. This helps locate transition states and minima on the potential energy surfaces.

-

Conical Intersection Search: Employ specialized algorithms to locate the S₁/S₀ conical intersection, which is the critical point for non-radiative decay back to the ground state.

-

Dynamics Simulations (Advanced): For a more complete picture, run non-adiabatic molecular dynamics simulations (e.g., surface hopping) to simulate the trajectory of the molecule after photoexcitation and predict quantum yields.[22]

The following diagram outlines this typical computational workflow.

Conclusion and Future Outlook

The photoisomerization of azobenzene is a complex process governed by a delicate interplay of electronic excitations and structural dynamics. While the rotation and inversion mechanisms provide a fundamental framework, the specific pathway and efficiency are highly sensitive to the excitation wavelength and molecular architecture.[7][11] For professionals in drug development, a deep understanding of these mechanisms is not merely academic; it is the cornerstone of rational design. By strategically modifying the azobenzene core, it is possible to tune its photophysical properties—shifting its activation wavelength, modulating the lifetime of its active state, and ultimately, creating highly specific, light-activated therapeutics.[3][4] Future research will continue to focus on developing azobenzenes that can be switched with low-energy visible or near-infrared light, enabling deeper tissue penetration and safer clinical applications.[5]

References

-

Crecca, C. R., & Richey, A. C. (2001). Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives. The Journal of Physical Chemistry A. [Link]

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews. [Link]

-

Wikipedia. Azobenzene. [Link]

-

Viola, G., et al. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A. [Link]

-

Aleotti, F., et al. (2020). On the Computational Design of Azobenzene-Based Multi-State Photoswitches. MDPI. [Link]

-

Zacharias, P., et al. Photoinduced fluorescence changes on E–Z isomerisation in azobenzene derivatives. Semantic Scholar. [Link]

-

Dong, X., et al. Photoisomerization Mechanism of the Trans-cis Azobenzene Sulphonate Derivatives. Acta Physico-Chimica Sinica. [Link]

-

He, Z., et al. (2023). Solar E→Z photoisomerization of azo switches. ChemRxiv. [Link]

-

Osella, S., et al. (2023). Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane. Physical Chemistry Chemical Physics. [Link]

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in Different Classes of Azobenzene. ResearchGate. [Link]

-

Baroncini, M., et al. (2016). Azobenzene photoisomerization: an old reaction for activating new molecular devices and materials. Photochemistry: Volume 44. [Link]

-

Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society. [Link]

-

Green, A. R., et al. (2017). From E to Z and back again: reversible photoisomerisation of an isolated charge-tagged azobenzene. RSC Publishing. [Link]

-

Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society. [Link]

-

Ruiz-de-Angulo, A., et al. (2021). Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects. PMC. [Link]

-

Park, K. (2018). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications. Journal of Controlled Release. [Link]

-

ResearchGate. Characterization of the E → Z photoisomerization ( λ = 360 nm) of Azo-Gal(1,3,5). [Link]

-

Wang, D., et al. (2024). Recent Progress in Azobenzene-Based In Vivo Photopharmacology. PubMed. [Link]

-

D'Anna, F., et al. (2017). Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. The Journal of Organic Chemistry. [Link]

-

Viola, G., et al. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A. [Link]

-

Viola, G., et al. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. IRIS . [Link]

-

Murphy, M. J., et al. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. ChemRxiv. [Link]

-

D'Anna, F., et al. (2017). Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. The Journal of Organic Chemistry. [Link]

-

Weingart, O. (2015). The Photoinduced E → Z Isomerization of Bisazobenzenes: A Surface Hopping Molecular Dynamics Study. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. The conventional inversion versus rotation mechanisms. [Link]

-

Chang, C-W., et al. (2015). Femtosecond Fluorescence Dynamics of Rotation-Restricted Azobenzenophanes: New Evidence on the Mechanism of trans → cis Photoisomerization of Azobenzene. The Journal of Physical Chemistry A. [Link]

-

Hayward, E. (2017). Photopharmacology: using light to activate drugs. The Pharmaceutical Journal. [Link]

-

Martin, C. G., et al. (2024). A cautionary tale of basic azo photoswitching in dichloromethane finally explained. National Institutes of Health. [Link]

-

O'Reilly, C., et al. (2025). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews. [Link]

-

ResearchGate. Recent Advances in Visible Light-Triggered Azobenzene Photoswitches (A Review). [Link]

-

Rau, H. (2002). Photoisomerization of Azobenzenes. OUCI. [Link]

-

Buru, C. T., et al. (2013). A photo-responsive metal–organic framework for triggering the release of incarcerated molecules. Chemical Science. [Link]

-

Fulmer, G. R. (2003). The photoisomerization of azobenzene: A TLC experiment for the undergraduate organic laboratory. Journal of Chemical Education. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 3. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. On the Computational Design of Azobenzene-Based Multi-State Photoswitches [mdpi.com]

- 7. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Azobenzene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kinampark.com [kinampark.com]

- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 21. Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 4-Phenylazobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylazobenzoic acid, a versatile organic molecule, holds significant potential in various scientific and industrial applications, including dye synthesis, polymer chemistry, and as a scaffold in medicinal chemistry. A fundamental understanding of its solubility in different organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and analytical characterization. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical principles governing its dissolution, offering qualitative and predictive insights into its behavior in a range of organic solvents, and presenting a detailed experimental protocol for precise solubility determination. While quantitative experimental data for this compound is not extensively available in public literature, this guide leverages its physicochemical properties and draws parallels with the well-documented solubility of benzoic acid to provide a robust framework for researchers.

Introduction: The Significance of Solubility in the Application of this compound

This compound (p-PABA) is an aromatic carboxylic acid containing an azobenzene moiety.[1] This unique structure, featuring a polar carboxylic acid group and a larger, nonpolar azobenzene backbone, imparts it with interesting photochromic properties and makes it a valuable building block in materials science and drug discovery.[] The solubility of a compound is a critical physicochemical parameter that dictates its handling, reactivity, and bioavailability. For researchers working with this compound, a thorough understanding of its solubility profile is essential for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase for optimal reaction kinetics and yield.

-

Purification: Developing effective crystallization and chromatographic separation methods.

-

Formulation: Creating stable solutions for various applications, including in the development of drug delivery systems.

-

Analytical Chemistry: Preparing samples for analysis by techniques such as HPLC, UV-Vis spectroscopy, and NMR.

This guide aims to equip researchers with the foundational knowledge and practical tools to navigate the solubility landscape of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Melting Point | 247-250 °C | |

| Predicted logP | 3.6 | [1] |

| pKa (Predicted) | ~4.5-5.0 | N/A |

The predicted octanol-water partition coefficient (logP) of 3.6 indicates a significant nonpolar character, suggesting that this compound will generally favor dissolution in less polar organic solvents over water.[1] The carboxylic acid group, with a predicted pKa similar to that of benzoic acid, allows for the formation of hydrogen bonds and introduces a degree of polarity.

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent.

Figure 1: A conceptual diagram illustrating the energetic considerations in the dissolution process of this compound.

The key intermolecular forces at play include:

-

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to interact favorably with this functional group.

-

Dipole-Dipole Interactions: The polar nature of the carboxylic acid and the azo group can lead to dipole-dipole interactions with polar solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (London Dispersion Forces): The large, nonpolar azobenzene backbone will primarily interact through these weaker forces, which are more significant in nonpolar solvents (e.g., toluene, hexane).

Predicted Solubility of this compound in Common Organic Solvents

While specific quantitative data is scarce, we can predict the relative solubility of this compound in various classes of organic solvents based on its structure and by analogy to benzoic acid.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group. |

| Aprotic Polar | Acetone, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions with the polar functional groups. |

| Aprotic Polar (Amide) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole moments and ability to disrupt solute-solute interactions. A related compound, 4-((4-(dimethylamino)phenyl)azo)benzoic acid, succinimidyl ester, is noted to be soluble in DMSO.[3] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions and have some hydrogen bond accepting capability. |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily van der Waals interactions with the azobenzene moiety. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity; weak solute-solvent interactions compared to solute-solute interactions. |

It is important to note that these are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the presence of impurities.

The Influence of Temperature on Solubility

For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the forces holding the crystal lattice together. For this compound, an increase in temperature will likely enhance its solubility in most organic solvents. This relationship is crucial for purification techniques like recrystallization.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited availability of public data, researchers may need to determine the solubility of this compound experimentally. The following protocol outlines a reliable method for this purpose.

Sources

Introduction: Harnessing Light to Control Biology with Azo Compounds

An In-Depth Technical Guide to the Photochromic Properties of Azo Compounds for Researchers and Drug Development Professionals

Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, offers a powerful tool for external control over molecular systems. Among the various classes of photochromic molecules, aromatic azo compounds, characterized by the presence of a diazene moiety (-N=N-), have emerged as particularly versatile and widely studied photoswitches.[1][2][3] The archetypal molecule in this class is azobenzene, which consists of two phenyl rings connected by the azo group.[1][4]

The defining feature of azobenzene and its derivatives is their ability to undergo a reversible isomerization between a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light of a specific wavelength.[5][6] This transformation induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum.[1] The distance between the para-carbons of the two phenyl rings, for instance, can decrease from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[1] This light-induced molecular motion can be harnessed to remotely control a wide array of chemical and biological processes, forming the basis of photopharmacology and smart materials.[2][7][8]

This guide provides a comprehensive overview of the core principles of azo compound photochromism, from the fundamental mechanisms to practical applications in a research and drug development context. We will delve into the synthetic strategies, detailed characterization protocols, and the critical considerations for designing and implementing these molecular switches in biological systems.

The Engine of Control: Mechanism of E/Z Photoisomerization

The utility of azo compounds as photoswitches is rooted in their distinct photo-responsive behaviors. The process is a cyclical one, allowing for repeated switching between the two isomeric states.

-

trans → cis Isomerization: The more stable, planar trans isomer absorbs strongly in the ultraviolet (UV) region (around 320-360 nm), corresponding to a π→π* electronic transition.[4][6] Upon absorption of a photon in this range, the molecule is excited and undergoes a conformational change to the less stable, non-planar cis isomer.[5][9]

-

cis → trans Isomerization: The reverse process can be triggered in two ways. Irradiation with visible light, often in the blue or green region of the spectrum (around 440 nm) which excites the n→π* transition of the cis isomer, can drive it back to the trans form.[4][6] Alternatively, the cis isomer can revert to the more stable trans form through thermal relaxation in the absence of light.[5] The rate of this thermal back-isomerization is a critical parameter and can be tuned by modifying the chemical structure of the azobenzene.[10]

The precise pathway of isomerization—whether through a rotation around the N=N bond or an inversion at one of the nitrogen atoms—has been a subject of extensive research and can be influenced by the electronic nature of substituents on the aromatic rings.[5][6][11]

Caption: Reversible E/Z isomerization of azobenzene initiated by light or heat.

Synthesis of Azo Photoswitches

The ability to chemically synthesize a diverse range of azo compounds is fundamental to their application. Substituents on the phenyl rings can be strategically chosen to tune the absorption spectra, thermal half-life of the cis isomer, and solubility.[5] Common synthetic methods include:

-

Diazotization and Azo Coupling: This is the most traditional and widely used method. It involves the reaction of an aromatic amine with a source of nitrous acid to form a diazonium salt, which is then reacted with an electron-rich coupling partner, such as a phenol or another aniline derivative.

-

Oxidation of Hydrazines: Symmetrical azo compounds can be prepared by the oxidation of the corresponding hydrazine derivatives.[12]

-

Reductive Coupling of Nitroaromatics: Aromatic nitro compounds can be reductively coupled to form the azo linkage.[12]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.[12][13]

Characterization of Photochromic Properties: A Practical Guide

Quantifying the photochromic behavior of a newly synthesized azo compound is crucial. UV-Vis spectroscopy is the primary tool for this characterization.[14]

Data Presentation: Spectroscopic Properties

The following table summarizes the typical spectroscopic properties of a standard azobenzene derivative.

| Isomer | Absorption Band | Typical λmax | Molar Extinction Coefficient (ε) |

| trans | π→π | ~350 nm | High (~20,000 M⁻¹cm⁻¹) |

| n→π | ~440 nm | Low (~500 M⁻¹cm⁻¹) | |

| cis | π→π | ~290 nm | Moderate (~5,000 M⁻¹cm⁻¹) |

| n→π | ~430 nm | Moderate (~1,500 M⁻¹cm⁻¹) |

Note: These values are approximate and can shift significantly based on solvent and substitution.[6]

Experimental Protocol 1: Monitoring Photoisomerization with UV-Vis Spectroscopy

This protocol describes the process of observing the trans → cis and cis → trans photoisomerization.

Objective: To determine the absorption spectra of the trans and cis isomers and the composition of the photostationary state (PSS).

Materials & Equipment:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvette (1 cm path length)

-

Solution of the azo compound in a suitable solvent (e.g., DMSO, ethanol, buffer) at a concentration yielding a maximum absorbance of ~1.0-1.5.

-

UV light source (e.g., 365 nm LED or filtered lamp).[10]

-

Visible light source (e.g., >420 nm LED or filtered lamp).[15]

Methodology:

-

Sample Preparation: Prepare a solution of the azo compound. Ensure the compound is fully dissolved.

-

Thermal Adaptation: Keep the solution in the dark for a sufficient time (or gently heat if the thermal relaxation is very slow) to ensure it is >99% in the trans state.

-

Record trans Spectrum: Place the cuvette in the spectrophotometer and record the initial absorption spectrum. This represents the spectrum of the predominantly trans isomer.[10] Note the λmax and absorbance of the π→π* transition.

-

trans → cis Isomerization: Irradiate the sample in the cuvette with the UV light source (e.g., 365 nm).[16] Monitor the spectral changes in real-time or at set intervals. You should observe a decrease in the π→π* band and an increase in the n→π* band.[14][17]

-

Reach Photostationary State (PSS): Continue irradiation until no further changes in the spectrum are observed. This is the UV-induced PSS, which contains a high proportion of the cis isomer.[10] Record this final spectrum.

-

cis → trans Isomerization: Now, irradiate the PSS sample with the visible light source (e.g., >420 nm).

-

Monitor Spectral Recovery: Observe the spectrum returning towards the initial trans state as the π→π* band increases and the n→π* band decreases.[15] Continue until a new PSS is reached under visible light.

Caption: Experimental workflow for UV-Vis analysis of azo compound photoisomerization.

Experimental Protocol 2: Kinetic Analysis of Thermal Relaxation

This protocol measures the rate at which the cis isomer thermally reverts to the trans isomer.

Objective: To determine the first-order rate constant (k) and half-life (t₁/₂) of the thermal cis → trans isomerization.

Materials & Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.[10]

-

All other materials from Protocol 1.

Methodology:

-

Equilibrate Temperature: Set the temperature-controlled holder to the desired temperature and allow it to stabilize.

-

Prepare Sample: Place a cuvette with a fresh, thermally-adapted (trans) sample in the holder and allow it to equilibrate.

-

Generate cis Isomer: Remove the cuvette and irradiate with UV light to reach the PSS, as described in Protocol 1.

-

Initiate Kinetic Measurement: Quickly place the cuvette back into the temperature-controlled holder and immediately start recording spectra at regular time intervals.[10] The frequency of data collection should be appropriate for the expected half-life (e.g., every minute for a half-life of an hour).

-

Data Acquisition: Continue collecting spectra until the sample has fully relaxed back to the initial trans state, or for at least 3-5 half-lives.

-

Data Analysis:

-

Extract the absorbance at the λmax of the trans isomer for each time point (Aₜ).

-

The initial absorbance (at t=0) is A₀ (from the PSS spectrum) and the final absorbance (at t=∞) is A∞ (from the initial trans spectrum).

-

The thermal relaxation of azobenzenes typically follows first-order kinetics.[10] Plot ln((A∞ - Aₜ) / (A∞ - A₀)) against time (t).

-

The slope of the resulting straight line is equal to -k, where k is the first-order rate constant.

-

Calculate the half-life using the formula: t₁/₂ = ln(2) / k.

-

Applications in Photopharmacology and Drug Delivery

The ability to induce a significant structural change with light makes azo compounds ideal for photopharmacology, an approach that uses light to control the activity of drugs locally and on demand.[18]

Mechanism of Action: A bioactive molecule can be "azologized" by incorporating an azo bridge into its structure.[19] In one isomeric state (e.g., trans), the drug is designed to be inactive because its shape does not fit the biological target (e.g., an enzyme's active site or a receptor's binding pocket). Upon irradiation with a specific wavelength of light, the azo unit isomerizes to the cis form, changing the overall shape of the molecule into an active conformation that can bind to its target and exert a therapeutic effect. This provides spatiotemporal control over drug activity, potentially reducing side effects.[18]

Caption: Azo-modified drug switching from an inactive to an active state.

Beyond photopharmacology, azo compounds are utilized in drug delivery, particularly for colon-specific systems.[20][21] Prodrugs are designed where the therapeutic agent is linked via an azo bond. These prodrugs pass through the stomach and small intestine intact. In the anaerobic environment of the colon, gut microbiota produce azoreductase enzymes that cleave the azo bond, releasing the active drug locally.[22] This is highly beneficial for treating conditions like inflammatory bowel disease.[20][21]

Critical Challenges in Biological Applications

Despite their promise, the translation of azo-based technologies into clinical settings faces several hurdles.

-

Cytotoxicity: A primary concern is the potential toxicity of azo compounds and their metabolic byproducts. The reductive cleavage of the azo bond can produce aromatic amines, some of which are known to be mutagenic or carcinogenic.[23][24][25][26] Therefore, careful toxicological evaluation of both the parent compound and its potential metabolites is essential for any therapeutic candidate.[27][28][29]

-

Wavelength of Operation: Most traditional azobenzenes require UV light for trans-to-cis isomerization. UV light has poor tissue penetration and can cause phototoxicity, limiting its use in vivo. A major focus of current research is the development of red-shifted azobenzenes that can be switched with longer wavelength light (e.g., red or near-infrared), which penetrates deeper into biological tissues with less scattering and lower phototoxicity.[30]

-

Biological Stability and Solubility: For in vivo applications, azo compounds must be sufficiently soluble in aqueous media and stable against degradation by metabolic enzymes (other than the intended azoreductases in colon-targeting).[31] Chemical modifications are often required to improve these pharmacokinetic properties.

Conclusion

Azo compounds represent a mature yet continually evolving class of molecular photoswitches. Their robust and reversible photoisomerization provides a powerful mechanism for controlling molecular shape and, by extension, biological function. For researchers in drug development, understanding the principles of their photochemistry, the protocols for their characterization, and the challenges associated with their biological application is paramount. As synthetic chemists continue to design next-generation azo switches with improved properties, such as red-shifted absorption and enhanced biocompatibility, the potential for these light-controlled molecules to revolutionize medicine and materials science will only continue to grow.

References

- Azo compounds in colon-specific drug delivery. PubMed.

- Robertus, J., Reker, S. F., Pijper, T. C., Deuzeman, A., Browne, W. R., & Feringa, B. L. (n.d.). Kinetic analysis of the thermal isomerisation pathways in an asymmetric double azobenzene switch. The University of Groningen research portal.

- Osella, S., Granucci, G., Persico, M., & Knippenberg, S. (2023). Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane. Physical Chemistry Chemical Physics, 25(10), 7334-7342.

- Robertus, J., Reker, S. F., Pijper, T. C., Deuzeman, A., Browne, W. R., & Feringa, B. L. (2012). Kinetic analysis of the thermal isomerisation pathways in an asymmetric double azobenzene switch. Physical Chemistry Chemical Physics, 14(18), 6439-6446.

- Ali, Y., Hamid, S. A., & Rashid, U. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini reviews in medicinal chemistry, 18(18), 1548–1558.

- Gahl, C., Schmidt, R., Brete, D., Lamping, S., & Weinelt, M. (2012). UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. Langmuir, 28(29), 10731–10738.

- Roldo, M., Barbu, E., Brown, J., Laight, D., Smart, J., & Tsibouklis, J. (2007). Azo compounds in colon-specific drug delivery. Expert Opinion on Drug Delivery, 1(1), 59-74.

- (n.d.). The Mechanism of Photoisomerization of Azobenzenes. ResearchGate.

- (n.d.). Azo compounds in colon-specific drug delivery | Request PDF. ResearchGate.

- (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF. ResearchGate.

- Roldo, M., Barbu, E., Brown, J. F., Laight, D. W., Smart, J., & Tsibouklis, J. (n.d.). Azo compounds in colon-specific drug delivery. The University of Brighton.

- Robertus, J., Reker, S. F., Pijper, T. C., Deuzeman, A., Browne, W. R., & Feringa, B. L. (n.d.). University of Groningen Kinetic analysis of the thermal isomerisation pathways in an asymmetric double azobenzene switch. University of Groningen.

- (n.d.). Biological Activity of Azo Compounds: A Comprehensive Review. International Journal of Health & Medical Research.

- (n.d.). (PDF) Photosensitive azo and bis-azo compounds: synthesis, comparative study of isomerization kinetics, and perspectives for methacrylic monomer development. ResearchGate.

- Gahl, C., Schmidt, R., Brete, D., Lamping, S., & Weinelt, M. (2008). Excitation mechanism in the photoisomerization of a surface-bound azobenzene derivative: Role of the metallic substrate. The Journal of Chemical Physics, 129(15), 154705.

- Khan, M. N., Parmar, D. K., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini reviews in medicinal chemistry, 21(9), 1055–1066.

- Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society reviews, 41(5), 1809–1825.

- Alberto, M. E., & Credi, A. (2016). Azobenzene photoisomerization: an old reaction for activating new molecular devices and materials. Photochemistry: Volume 44.

- Khan, M. N., Parmar, D. K., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini reviews in medicinal chemistry, 21(9), 1055–1066.

- Liu, H., Yang, H., & Wang, R. (2022). Azobenzene-Based Solar Thermal Fuels: A Review. Molecules (Basel, Switzerland), 27(13), 4158.

- (n.d.). Technical Support Center: Thermal Relaxation of Azobenzene Derivatives. Benchchem.

- Wagner, S., Fritz, C., Gysin, M., Trotev, D., Ballav, N., & Mayor, M. (2014). Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS. RSC Advances, 4(91), 49925-49932.

- Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2020). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Materials Advances, 1(6), 1735-1748.

- (n.d.). UV-vis spectra of AZO A: (a) trans to cis isomerization under UV irradiation. ResearchGate.

- (n.d.). Kinetics Behavior of Photochromic Transformations of Azo Compounds in Polymers. ResearchGate.

- (n.d.). UV–visible spectra of the photoisomerization of azobenzene monomer in.... ResearchGate.

- de Souza, A. C. B., de Souza, A. A., & de Oliveira, D. P. (2011). The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri. Journal of hazardous materials, 192(2), 628–633.

- Wang, C., Wang, Z., & Wu, L. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules (Basel, Switzerland), 28(18), 6741.

- Orlikowska, H., Pajak, J., & Janic-Sikorzynska, A. (2018). Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers. Materials (Basel, Switzerland), 11(10), 1836.

- Cembran, A., Bernardi, F., Garavelli, M., Gagliardi, L., & Orlandi, G. (2004). Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives. The Journal of Physical Chemistry A, 108(25), 6235–6243.

- (n.d.). SYNTHESIS OF AZO CONTAINING COMPOUNDS AND THEIR PHOTOISOMERIZATION WITH POLARIZED LIGHT A THESIS SUBMITTED TO THE GRADUATE SCHOO. METU.

- (n.d.). Cytotoxicity of target azo dyes and azo based chromene compounds against three different cancer cell lines. ResearchGate.

- (n.d.). (PDF) Molecular design of azobenzene and heteroaryl azo photoswitches for photopharmacological applications: main principles, in silico modeling and synthesis.. ResearchGate.

- Matera, C., De-La-Torre, B. G., & Gomila, A. M. J. (2024). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. International journal of molecular sciences, 25(1), 543.

- (n.d.). Ecological and Biological Impacts of Azo Compounds: A Concise Review of Toxicity, Degradation, and Sustainable Solutions. Sirte University.

- Male, L., Smith, E. L., & Lewis, W. (2023). Novel class of photochromic molecules exhibiting photo-switching in the solid state. Frontiers in chemistry, 11, 1205452.

- Herghiligiu, C., Paius, C., & Hurduc, N. (n.d.). AZO-POLYMERS – PHOTOCROMIC BEHAVIOUR STUDIES. BIP-CIC.

- Samanta, S., Qin, C., Lough, A. J., & Woolley, G. A. (2013). Photoswitching Azo Compounds in Vivo with Red Light. Journal of the American Chemical Society, 135(26), 9777–9782.

- Yüzbaşioğlu, D., & Aksoy, H. (2020). Cytotoxic and Genotoxic Effects of Some Azo Dyes in Allium cepa Root Tip Cells. DergiPark.

- Teh, C. H., & Wong, C. L. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Crystals, 11(10), 1222.

- Freeman, H. S., & Lye, J. (2022). Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites. Frontiers in toxicology, 4, 885610.

- (n.d.). (PDF) Toxicity of Azo Dyes in Pharmaceutical Industry. ResearchGate.

- (n.d.). (PDF) Ecological and Biological Impacts of Azo Compounds: A Concise Review of Toxicity, Degradation, and Sustainable Solutions. ResearchGate.

- Lin, T. H., Lee, Y. J., & Wu, S. T. (2006). Measurement of azo dye film with large photo-induced birefringence and complex refractive index. Journal of Applied Physics, 99(10), 103517.

- Abdel-Razek, A. S., Abdel-Wahab, B. F., & El-Gendy, M. M. A. (2024). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. International journal of molecular sciences, 25(3), 1801.

- Aljohani, F. S., Al-Amshany, Z. M., & Al-Ghamdi, A. A. (2021). Synthesis, Identification, and Biological Study for Some Complexes of Azo Dye Having Theophylline. Journal of chemistry, 2021, 5535559.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoisomerization in different classes of azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB02767D [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Azo compounds in colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. ijhmr.com [ijhmr.com]

- 24. Ecological and Biological Impacts of Azo Compounds: A Concise Review of Toxicity, Degradation, and Sustainable Solutions [dspace.su.edu.ly]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. dergipark.org.tr [dergipark.org.tr]

- 29. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Azobenzene-Based Solar Thermal Fuels: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Formation of Liquid Crystalline Phases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liquid crystals (LCs) represent a unique state of matter, the mesophase, that exhibits properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This state is characterized by molecules that possess a degree of orientational order but lack complete positional order, allowing them to flow like a liquid while retaining crystal-like anisotropic properties.[2][3] The formation of these phases is a thermodynamically driven process governed by molecular anisotropy and a delicate balance of intermolecular forces.[4][5] This guide provides an in-depth exploration of the core principles driving the self-assembly of molecules into various liquid crystalline structures. We will dissect the classification of thermotropic and lyotropic liquid crystals, analyze the factors influencing their phase transitions, and detail the authoritative experimental techniques used for their characterization. With a focus on causality and practical application, this document serves as a foundational resource for professionals leveraging liquid crystal science, particularly in the realm of advanced drug delivery systems.

Part 1: Fundamental Principles of Liquid Crystalline Phases

The Mesophase: A Bridge Between Crystal and Liquid

The transition from a solid to a liquid is typically viewed as a single melting event. However, for certain molecules, this process occurs in stages, passing through one or more intermediate states known as mesophases or liquid crystalline phases.[6] In a crystal, molecules are fixed in a highly ordered, three-dimensional lattice, possessing both positional and orientational long-range order.[2] Conversely, in an isotropic liquid, molecules are randomly arranged with no long-range order.[2] Liquid crystals occupy the space between these two extremes, exhibiting long-range orientational order while having partial or no positional order.[6] This unique combination of properties—fluidity and anisotropy—is the hallmark of the liquid crystalline state.

Caption: Comparison of molecular arrangements in Nematic, Smectic A, and Smectic C phases.

Lyotropic Phases

Lyotropic phases are formed by the self-assembly of amphiphilic molecules, which have distinct hydrophilic (water-loving) and hydrophobic (water-fearing) parts. [6]The resulting structure depends heavily on the water/amphiphile ratio and temperature. [7][8]

-

Lamellar (Lα): Composed of stacked bilayers of amphiphilic molecules, with the hydrophobic tails facing inward and the hydrophilic heads exposed to the aqueous solvent. [8]This is the lyotropic equivalent of the thermotropic smectic A phase. [9]* Hexagonal (H1, H2): Formed by the packing of cylindrical micelles into a hexagonal lattice. In the normal hexagonal phase (H1), the hydrophilic heads form the surface of the cylinders enclosing the hydrophobic tails. In the reversed hexagonal phase (H2), the structure is inverted, with water confined to the core of the cylinders. [8]* Cubic (Q): These are highly viscous, optically isotropic phases with complex, bicontinuous structures. [8]They consist of a convoluted lipid bilayer that forms a three-dimensional lattice, separating two continuous but non-intersecting water channels. [10]Their unique microstructure makes them excellent candidates for controlled drug release systems. [8][10]

Phase Type Primary Stimulus Orientational Order Positional Order Key Structural Feature Nematic Temperature Yes No Aligned molecular axes Smectic Temperature Yes 1-Dimensional Layered structure Cholesteric Temperature Yes (local) No Helical twist of director Lamellar Concentration/Temp Yes 1-Dimensional Stacked bilayers Hexagonal Concentration/Temp Yes (local) 2-Dimensional Packed cylindrical micelles | Cubic | Concentration/Temp | No (local only) | 3-Dimensional | Bicontinuous network |

Part 3: Factors Influencing Phase Transitions

The ability to control and predict phase transitions is critical for designing functional liquid crystal materials.

The Role of Temperature in Thermotropic Systems